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Cat. No.: B1324554 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Abstract
Sordarin and its derivatives represent a class of antifungal agents with a unique mechanism of

action, selectively inhibiting protein synthesis in fungi.[1] Unlike many antifungals that target the

cell membrane, sordarin acts on the elongation phase of translation by stabilizing the complex

formed by the ribosome and eukaryotic Elongation Factor 2 (eEF2).[1][2] This action effectively

freezes the translocation step, halting polypeptide chain elongation.[3][4] This application note

provides a detailed protocol for an in vitro protein synthesis inhibition assay using Sordarin
sodium. The assay measures the incorporation of a radiolabeled amino acid into a polypeptide

chain in a fungal cell-free system, allowing for the determination of inhibitory activity and

calculation of metrics such as the 50% inhibitory concentration (IC50). This method is crucial

for screening novel sordarin analogs and investigating the molecular basis of antifungal

resistance.

Mechanism of Action of Sordarin
Sordarin exerts its antifungal effect by specifically targeting eukaryotic Elongation Factor 2

(eEF2), a key protein in the translation elongation cycle. During protein synthesis, eEF2

catalyzes the GTP-dependent translocation of the ribosome along the mRNA. Sordarin binds to

and stabilizes the ribosome-eEF2 complex after translocation, preventing the release of eEF2.

This stalled complex blocks the binding of the next aminoacyl-tRNA, thereby inhibiting further
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peptide chain elongation and leading to cell growth arrest. This high specificity for the fungal

translation machinery makes sordarin an attractive candidate for antifungal drug development.
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Caption: Mechanism of Sordarin's inhibition of protein synthesis.
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Experimental Protocol: Poly(U)-Directed In Vitro
Translation Assay
This protocol is adapted from methodologies used to assess sordarin's effect on fungal cell-free

systems. It measures the synthesis of a polyphenylalanine chain from a polyuridylic acid

(poly(U)) template by quantifying the incorporation of radiolabeled phenylalanine ([¹⁴C]Phe).

1. Preparation of Fungal Cell-Free Lysate (S-100 Fraction)

This procedure is based on the method described by Tuite and Plesset.

Cell Culture: Grow fungal cells (e.g., Candida albicans) in a suitable medium (e.g., yeast

nitrogen base with 2% glucose) to the mid-logarithmic phase.

Harvesting: Harvest cells by centrifugation and wash them twice with ice-cold lysis buffer (30

mM HEPES-KOH pH 7.4, 100 mM potassium acetate, 2 mM magnesium acetate, 2 mM DTT,

8.5% w/v mannitol).

Lysis: Resuspend the cell pellet in an equal volume of lysis buffer supplemented with 1 mM

phenylmethylsulfonyl fluoride (PMSF). Lyse the cells by mechanical disruption, such as

grinding with glass beads in a cell homogenizer. Perform lysis cycles at 4°C.

Clarification: Centrifuge the lysate at 5,000 x g for 5 minutes to remove beads and cell

debris.

Fractionation: Transfer the supernatant and centrifuge at 30,000 x g for 20 minutes.

S-100 Preparation: Aspirate the resulting supernatant and centrifuge at 100,000 x g for 30

minutes to pellet ribosomes. The final supernatant is the post-polysomal supernatant (S-100

fraction), containing necessary soluble factors for translation.

Storage: Aliquot the S-100 fraction, flash-freeze in liquid nitrogen, and store at -80°C.

2. In Vitro Translation Reaction

Reaction Mixture: Prepare the reaction mixture on ice. For a standard 50 µL reaction,

combine the following components:
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Fungal S-100 Lysate

Ribosomes (if separated from S-100)

Poly(U) mRNA template

[¹⁴C]Phenylalanine

ATP/GTP energy regenerating system (creatine phosphate and creatine phosphokinase)

Buffer (containing HEPES-KOH, potassium acetate, magnesium acetate, DTT)

Spermidine

Unlabeled amino acid mixture (excluding phenylalanine)

Compound Preparation: Dissolve Sordarin sodium in a suitable solvent, such as 25% (v/v)

dimethyl sulfoxide (DMSO). Prepare serial dilutions to test a range of final concentrations.

Ensure the final DMSO concentration in the assay is constant across all samples (e.g.,

2.5%) and does not inhibit the reaction.

Assay Setup: Add the appropriate concentration of Sordarin sodium or vehicle control

(DMSO) to the reaction tubes.

Initiation and Incubation: Start the reaction by adding the S-100 lysate/ribosomes. Incubate

the mixture for 60 minutes at 30°C.

3. Measurement of [¹⁴C]Phe Incorporation

Precipitation: Stop the reaction by adding trichloroacetic acid (TCA). This will precipitate the

newly synthesized, radiolabeled polyphenylalanine chains.

Washing: Collect the precipitate by filtration (e.g., through glass fiber filters) and wash

several times with cold TCA and ethanol to remove unincorporated [¹⁴C]Phe.

Quantification: Dry the filters and place them in scintillation vials with a suitable scintillation

cocktail. Measure the radioactivity using a liquid scintillation counter.
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4. Data Analysis

Calculate Percent Inhibition:

% Inhibition = [1 - (CPM_Sordarin / CPM_Control)] * 100

Where CPM_Sordarin is the counts per minute for the sordarin-treated sample and

CPM_Control is for the vehicle-treated sample.

Determine IC50: Plot the percent inhibition against the logarithm of the Sordarin sodium
concentration. Use non-linear regression (sigmoidal dose-response curve) to calculate the

IC50 value, which is the concentration of the compound that inhibits 50% of protein synthesis

activity.

Experimental Workflow
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Caption: Workflow for the Sordarin in vitro protein synthesis assay.
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Data Presentation: Inhibitory Activity of Sordarin
Compounds
The following table summarizes the 50% inhibitory concentrations (IC50) of sordarin and a

derivative against cell-free translation systems from various pathogenic fungi. The data

highlights the compound's potent activity against sensitive species and the intrinsic resistance

of others.

Compound Fungal Species
In Vitro Translation IC50
(µg/mL)

Sordarin Candida albicans 0.04

Candida glabrata 0.04

Cryptococcus neoformans 0.08

Candida krusei >100

Candida parapsilosis >100

GR135402 Candida albicans 0.01

(Sordarin Derivative) Candida glabrata 0.01

Cryptococcus neoformans 0.04

Candida krusei >100

Candida parapsilosis >100

Data sourced from Domínguez et al., 1998.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC2568878/
https://pubmed.ncbi.nlm.nih.gov/34767248/
https://pubmed.ncbi.nlm.nih.gov/34767248/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2346624/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2346624/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2346624/
https://www.researchgate.net/figure/Effect-of-sordarin-and-other-protein-synthesis-inhibitors-on-the-synthesis-of-peptidyl_fig5_12870562
https://www.benchchem.com/product/b1324554#sordarin-sodium-in-vitro-protein-synthesis-inhibition-assay-protocol
https://www.benchchem.com/product/b1324554#sordarin-sodium-in-vitro-protein-synthesis-inhibition-assay-protocol
https://www.benchchem.com/product/b1324554#sordarin-sodium-in-vitro-protein-synthesis-inhibition-assay-protocol
https://www.benchchem.com/product/b1324554#sordarin-sodium-in-vitro-protein-synthesis-inhibition-assay-protocol
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1324554?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1324554?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

